

CAS number 67453-80-9 properties and suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(4-Methoxyphenyl)guanidine*

Cat. No.: *B1598485*

[Get Quote](#)

An In-Depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

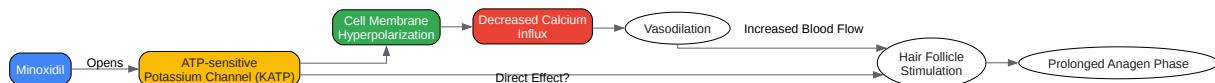
2,4-Diamino-6-piperidinopyrimidine 3-oxide, widely known as Minoxidil, is a potent vasodilator with a well-documented history in the treatment of hypertension and, more famously, androgenetic alopecia.^[1] Initially developed as an oral medication for high blood pressure under the trade name Loniten, its unexpected side effect of promoting hair growth led to its reformulation as a topical solution (Rogaine) for treating hair loss.^[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and key experimental protocols related to Minoxidil, tailored for professionals in the fields of research, drug development, and pharmacology.

Chemical and Physical Properties

Minoxidil is a white or off-white crystalline powder.^{[2][3]} It is slightly soluble in water and ethanol, and soluble in propylene glycol and methanol.^[2] The stability of the compound as supplied is noted to be up to two years when protected from moisture, with solutions in DMSO or ethanol being stable for up to three months at -20°C.^[2]

Property	Value	Source
CAS Number	38304-91-5	[1] [2]
Molecular Formula	C9H15N5O	[2] [4]
Molecular Weight	209.25 g/mol	[2] [4]
Melting Point	272-274 °C (decomposes)	[2]
Appearance	White or off-white crystalline powder	[2] [3]
Solubility	Water (2.2 mg/ml), 100% ethanol (29 mg/ml), propylene glycol, acetone, DMSO (6.5 mg/ml), and methanol	[2]
Topological Polar Surface Area	88.9 Å ²	[4]

Mechanism of Action


The precise molecular mechanism by which Minoxidil stimulates hair growth is not fully elucidated, though its function as a potassium channel opener is considered central to its activity.

Vasodilation and Increased Blood Flow

As a vasodilator, Minoxidil widens blood vessels, which can increase blood flow to the hair follicles when applied topically. This enhanced microcirculation is thought to improve the delivery of oxygen, blood, and nutrients to the follicles, potentially stimulating hair growth.

Potassium Channel Opening

Minoxidil is an ATP-sensitive potassium channel (KATP) opener. The opening of these channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium and results in relaxation of the muscle and vasodilation. In the context of hair follicles, it is hypothesized that the opening of potassium channels may prolong the anagen (growth) phase of the hair cycle and increase the size of miniaturized follicles.

[Click to download full resolution via product page](#)

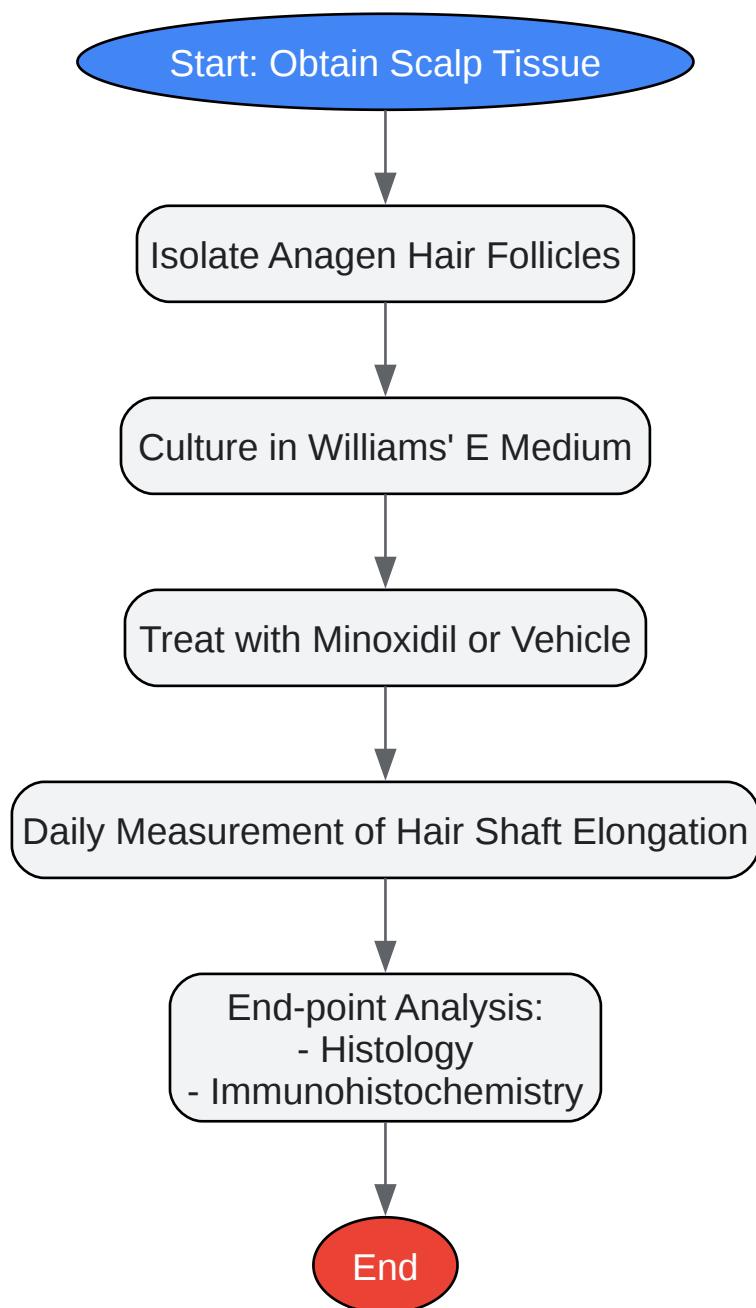
Caption: Proposed mechanism of action for Minoxidil.

Applications in Research and Drug Development

Minoxidil serves as a valuable tool in several areas of research:

- Hair Biology and Dermatology: It is a standard positive control in studies investigating hair growth and the mechanisms of alopecia.
- Cardiovascular Research: Its function as a potassium channel opener makes it a useful pharmacological agent for studying ion channel function and vasodilation.
- Drug Formulation and Delivery: Research is ongoing to improve the topical delivery of Minoxidil, reduce side effects, and enhance its efficacy. This includes the development of novel formulations like foams, gels, and microemulsions.[2]

Experimental Protocols


In Vitro Hair Follicle Culture

This protocol is a standard method to assess the direct effect of compounds on hair follicle growth.

Methodology:

- Isolation of Hair Follicles: Human scalp skin samples are obtained with informed consent. Individual anagen hair follicles are isolated under a dissecting microscope.
- Culture Conditions: Isolated follicles are cultured in Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

- Treatment: Minoxidil (typically dissolved in DMSO and then diluted in culture medium) is added to the culture medium at various concentrations. A vehicle control (DMSO) is also included.
- Assessment: Hair shaft elongation is measured daily for a defined period (e.g., 7-10 days). At the end of the culture period, follicles can be fixed and processed for histological or immunohistochemical analysis to assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in the hair bulb.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro hair follicle culture experiments.

Safety and Handling

Minoxidil is a potent pharmacological agent and should be handled with care.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[\[2\]](#)
- Handling: Avoid breathing dust.[\[2\]](#) In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately.[\[2\]](#)
- Storage: Store in a cool, dry place, protected from moisture.[\[2\]](#)

Suppliers

Minoxidil (CAS 38304-91-5) is available from various chemical and pharmaceutical suppliers. When sourcing this compound, it is crucial to ensure the supplier provides a certificate of analysis to verify its purity and identity.

Selected Suppliers:

- Shanghai Macklin Biochemical Co., Ltd.[\[2\]](#)
- COLORCOM LTD.[\[3\]](#)
- Shenzhen BST Science & Technology Co., Ltd.[\[5\]](#)
- Dhyani Chemicals[\[6\]](#)
- BOC Sciences

It is important to note that some suppliers may list the compound under its chemical name, 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.

Conclusion

2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil) remains a cornerstone in the treatment of androgenetic alopecia and a valuable tool in dermatological and cardiovascular research. Its mechanism of action, centered around its role as a potassium channel opener, continues to be an area of active investigation. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and experimental applications is essential for its effective and safe use in the laboratory and in the development of new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide, CasNo.38304-91-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 4. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 5. echemi.com [echemi.com]
- 6. m.indiamart.com [m.indiamart.com]
- To cite this document: BenchChem. [CAS number 67453-80-9 properties and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598485#cas-number-67453-80-9-properties-and-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com